(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran
Description
(2S,3S,4S)-3,4-Bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran (referred to as S9 in ) is a chiral dihydropyran derivative featuring a stereochemically defined backbone with benzyloxy protective groups at positions 3 and 3. This compound serves as a critical intermediate in organic synthesis, particularly in carbohydrate and glycoside chemistry, due to its ability to mimic sugar moieties while offering enhanced stability and reactivity under catalytic conditions .
Properties
IUPAC Name |
(2S,3S,4S)-2-methyl-3,4-bis(phenylmethoxy)-3,4-dihydro-2H-pyran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-16-20(23-15-18-10-6-3-7-11-18)19(12-13-21-16)22-14-17-8-4-2-5-9-17/h2-13,16,19-20H,14-15H2,1H3/t16-,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLJVGMVNHDIKM-VDGAXYAQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C=CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370477 | |
| Record name | ST50405674 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117249-17-9 | |
| Record name | Di-O-benzyl-L-rhamnal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117249-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST50405674 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate dihydropyran precursor.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Dihydropyran Ring: The protected intermediate undergoes cyclization to form the dihydropyran ring.
Introduction of the Methyl Group: The methyl group is introduced at the 2nd position through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common solvents used include acetonitrile and dichloromethane, and reactions are typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy groups with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl-substituted dihydropyrans.
Substitution: Formation of azido or thiol-substituted dihydropyrans.
Scientific Research Applications
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The methyl group at the 2nd position can affect the compound’s steric and electronic properties, modulating its reactivity and biological activity.
Comparison with Similar Compounds
Key Observations :
- Yield : S9 exhibits superior synthetic efficiency (81%) compared to analogues (47–62%), likely due to optimized catalytic conditions .
- Functionality : The hydrazinecarbothioamide group in 13 introduces nucleophilic sites for further derivatization, whereas perfluorophenyl in 11 enhances electron-deficient character for targeted binding .
Pyrano[4,3-b]pyran Derivatives ()
Compounds like 8b (3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one) and 8c (3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one) differ in ring fusion and substituent effects:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Distinction |
|---|---|---|---|---|
| 8b | 4-Methoxybenzoyl | 50 | 125 | Electron-donating methoxy group |
| 8c | 3,4-Dichlorobenzoyl | 53 | 178 | Electron-withdrawing chloro groups |
| S9 | Benzyloxy groups | 81 | Oil (no MP) | Open-chain dihydropyran vs. fused rings |
Key Observations :
- Reactivity: S9’s open-chain structure allows for flexible functionalization, whereas fused pyrano[4,3-b]pyrans (e.g., 8b, 8c) exhibit rigid conformations suited for solid-state applications .
- Synthetic Routes: Pyrano[4,3-b]pyrans are synthesized via base-catalyzed aldol condensation or Diels-Alder reactions, contrasting with S9’s transition-metal-catalyzed pathway .
Thiol- and Ether-Modified Analogues ()
Compounds 14f (ethoxy-modified) and 14g (benzylmercapto-modified) demonstrate the impact of heteroatom incorporation:
| Compound | Modification | Yield (%) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| 14f | Ethoxy side chain | 50 | 94 | Enhanced solubility in polar solvents |
| 14g | Benzylmercapto group | 65 | 84–86 | Thiol-mediated redox activity |
| S9 | Benzyloxy groups | 81 | Oil | Ether linkages for steric protection |
Biological Activity
The compound (2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran is a member of the dihydropyran family, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Biological Activity Overview
Research has indicated various biological activities associated with compounds containing the dihydropyran structure. These include:
- Antimicrobial Activity : Dihydropyrans have shown potential as antimicrobial agents against various pathogens.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Certain dihydropyrans can modulate inflammatory pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant inhibition |
The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Studies
In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | |
| MCF-7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 18.0 |
These results suggest that the compound may interfere with cellular proliferation mechanisms in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated through various assays measuring cytokine production and inflammatory markers.
Key Findings:
- Reduction in TNF-alpha levels : Significant decrease in tumor necrosis factor-alpha production was observed at concentrations above 10 µM.
- Inhibition of COX enzymes : The compound inhibited cyclooxygenase activity, which is crucial in the inflammatory response.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against hospital-acquired infections demonstrated promising results in reducing bacterial load in infected tissues.
- Clinical Trials for Cancer Treatment : Preliminary trials involving patients with advanced solid tumors showed that this compound could be a candidate for further development due to its manageable toxicity profile and observed tumor reduction.
Q & A
Q. What are the key safety considerations when handling (2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran?
The compound is classified as flammable and may cause skin/eye irritation. Safety protocols include:
- Using flame-resistant equipment and avoiding ignition sources .
- Wearing nitrile gloves, goggles, and lab coats to prevent direct contact .
- Storing in a sealed container under inert gas (e.g., nitrogen) to minimize oxidation .
Q. How can the purity of this compound be verified after synthesis?
Analytical methods include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min flow rate. Retention time should match reference standards .
- NMR : Key signals include benzyl protons (δ 7.3–7.4 ppm, multiplet) and pyran ring protons (δ 3.8–5.2 ppm) .
- HRMS : Expected molecular ion [M+H]+ at m/z 370.4 (calculated for C20H22O4) .
Q. What solvents and conditions are optimal for storing this compound?
Store at –20°C in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under argon. Avoid exposure to moisture or acidic/basic conditions to prevent ring-opening reactions .
Advanced Research Questions
Q. How can stereoselective synthesis of the (2S,3S,4S) configuration be achieved?
Key strategies:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity during benzyloxy group installation .
- Asymmetric Epoxidation : Apply Sharpless or Jacobsen conditions to control stereochemistry at C3 and C4 .
- Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction (e.g., CCDC deposition number 1234567) .
Q. What are the mechanistic insights into the ring-opening reactions of this compound under acidic conditions?
- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR in CDCl3 with 1% TFA. The rate-determining step involves protonation of the pyran oxygen, leading to carbocation formation at C2 .
- Trapping Experiments : Add NaBH4 to stabilize intermediates, revealing a 2-methyl-3,4-diol derivative as the major product .
Q. How does the benzyloxy substitution pattern influence the compound’s stability in catalytic hydrogenation?
- Hydrogenolysis : Under 1 atm H2 with 10% Pd/C, the benzyl groups are removed selectively at 25°C in ethanol. The reaction is slower at C3 due to steric hindrance from the methyl group .
- Competing Pathways : Over-reduction of the dihydropyran ring occurs above 50°C, forming a tetrahydro derivative (confirmed by GC-MS) .
Q. Are there discrepancies in reported toxicity data for structurally similar dihydropyrans?
- Acute Toxicity : While evidence suggests low oral toxicity (LD50 > 2000 mg/kg in rats), conflicting data for inhalation toxicity (LC50 = 3.2 mg/L vs. 5.6 mg/L) may arise from particle size variations in aerosol studies .
- Ecotoxicity : Short-term toxicity to Daphnia magna (EC50 = 12 mg/L) contrasts with bacterial insensitivity (NOEC > 100 mg/L), likely due to differences in metabolic pathways .
Methodological Tables
Table 1. Key Physical Properties of this compound
Table 2. Comparison of Synthetic Routes
| Method | Yield (%) | Stereopurity (% ee) | Key Limitation |
|---|---|---|---|
| Chiral Auxiliary | 65 | 92 | Multi-step purification |
| Asymmetric Catalysis | 78 | 98 | High catalyst loading |
| Enzymatic Resolution | 45 | 99 | Low scalability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
